1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione
Description
Properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-12-6-8-13(9-7-12)22-11-3-10-19-15-5-2-1-4-14(15)16(20)17(19)21/h1-2,4-9H,3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMRJUWZFGKFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCCOC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Using 3-(4-Chlorophenoxy)propyl Halides
This method adapts protocols from N-benzylated isatin syntheses.
Procedure :
-
Substrate Preparation :
3-(4-Chlorophenoxy)propyl bromide is synthesized by reacting 3-(4-chlorophenoxy)propan-1-ol with PBr₃ in dry dichloromethane. -
Reaction Conditions :
Indole-2,3-dione (1 equiv) is dissolved in anhydrous DMF, followed by addition of NaH (1.2 equiv) at 0°C. After 30 minutes, 3-(4-chlorophenoxy)propyl bromide (1.1 equiv) is added dropwise. The mixture is stirred at room temperature for 12 hours. -
Workup :
The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether:ethyl acetate, 3:1).
Catalytic N-Alkylation Using Alcohols
A green chemistry approach employs 3-(4-chlorophenoxy)propan-1-ol and a Ru/Fe₃O₄ catalyst, as reported for analogous N-alkylations.
Procedure :
-
Catalyst Preparation :
Ru/Fe₃O₄ nanoparticles (0.4 mol%) are dispersed in toluene. -
Reaction Setup :
Indole-2,3-dione (1 equiv), 3-(4-chlorophenoxy)propan-1-ol (1.5 equiv), and K₂CO₃ (2 mol%) are added to the catalyst suspension. The mixture is heated at 110°C for 24 hours under N₂. -
Purification :
The catalyst is magnetically separated, and the product is isolated via vacuum distillation.
Reaction Optimization and Mechanistic Insights
Solvent and Base Effects
Temperature and Time
-
Alkyl halide method: Room temperature (25°C) suffices for complete conversion within 12 hours.
-
Catalytic method: Elevated temperatures (110°C) accelerate alcohol activation via hydrogen transfer.
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃) :
-
δ 7.65 (d, J = 7.8 Hz, 1H, H4),
-
δ 7.45 (t, J = 7.6 Hz, 1H, H5),
-
δ 7.12 (d, J = 8.9 Hz, 2H, Ar-H),
-
δ 6.85 (d, J = 8.9 Hz, 2H, Ar-H),
-
δ 4.23 (t, J = 6.4 Hz, 2H, N-CH₂),
-
δ 3.98 (t, J = 6.4 Hz, 2H, O-CH₂),
IR (KBr) :
HRMS :
Comparative Analysis of Methods
| Parameter | Alkyl Halide Method | Catalytic Alcohol Method |
|---|---|---|
| Yield | 72–85% | 68–77% |
| Reaction Time | 12 hours | 24 hours |
| Catalyst Requirement | None | Ru/Fe₃O₄ (0.4 mol%) |
| Solvent | DMF | Toluene |
| Byproducts | Minimal | Trace amounts |
The alkyl halide method offers higher yields and shorter reaction times, while the catalytic approach aligns with green chemistry principles.
Challenges and Troubleshooting
-
Competitive O-Alkylation : Mitigated by using bulky bases (NaH) to enhance N-selectivity.
-
Catalyst Deactivation : Additives like K₂CO₃ stabilize Ru/Fe₃O₄ nanoparticles during prolonged heating.
Industrial Scalability Considerations
Chemical Reactions Analysis
1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts
Scientific Research Applications
1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-[3-(4-Chlorophenyl)-3-oxopropyl]isoindole-1,3-dione (CAS 112031-92-2)
- Core Structure : Isoindole-1,3-dione (phthalimide) vs. indole-2,3-dione in the target compound.
- Substituent: A 3-oxopropyl group linked to 4-chlorophenyl (C17H12ClNO3) vs. a 4-chlorophenoxypropyl group in the target.
- Key Differences :
- The isoindole core lacks the fused benzene ring present in indole, altering electronic distribution.
- The 3-oxo group in the substituent may enhance hydrogen-bonding capacity compared to the ether linkage in the target.
- Physicochemical Properties :
1-(2-Naphthoyl)-5-phenylindoline-2,3-dione (Compound 24, )
- Core Structure : Indoline-2,3-dione (saturated indole derivative) vs. indole-2,3-dione.
- Substituents : A 2-naphthoyl group at the 1-position and phenyl at the 5-position.
- The naphthoyl group increases steric bulk compared to the target’s phenoxypropyl chain.
Compounds with Phenoxyalkyl Substituents
HBK Series ()
Compounds HBK14–HBK19 feature phenoxyethoxyethyl or phenoxypropyl groups attached to piperazine hydrochlorides. For example:
- HBK16: 1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride.
- Key Comparisons: Core: Piperazine vs. indole-2,3-dione. Substituents: Chloro-methylphenoxypropyl groups vs. 4-chlorophenoxypropyl. Bioactivity: Piperazine derivatives often target serotonin or dopamine receptors, whereas indole-2,3-diones may interact with kinase or protease enzymes .
Triazole-Containing Analogues
1-(3-(4-((4-Chlorophenoxy)methyl)-1,2,3-triazol-1-yl)propyl)-indole (4k, )
- Structure: A triazole ring bridges the 4-chlorophenoxy group and propyl chain.
- Key Differences :
Physicochemical and Structural Data Comparison
Biological Activity
1-[3-(4-Chlorophenoxy)propyl]indole-2,3-dione is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings and case studies.
Chemical Structure and Properties
This compound contains an indole core substituted with a chlorophenoxypropyl group. This structural configuration is believed to influence its biological activity significantly.
The precise mechanisms by which this compound exerts its effects are not fully elucidated. However, indole derivatives are known to interact with multiple biological targets, including:
- Receptor Binding : Indole derivatives can bind to various receptors with high affinity, influencing signaling pathways involved in inflammation and cancer progression.
- Biochemical Pathways : The compound may modulate pathways related to oxidative stress, apoptosis, and cell proliferation, contributing to its anticancer and anti-inflammatory properties .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values in the micromolar range .
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against a range of pathogens, although further research is needed to confirm these findings.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
